molecular formula C15H20O5 B12523650 Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate CAS No. 820237-68-1

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate

Cat. No.: B12523650
CAS No.: 820237-68-1
M. Wt: 280.32 g/mol
InChI Key: RRUXDAMCSKKVFT-UHFFFAOYSA-N
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Description

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is an organic compound with a complex structure that includes an ethyl ester group, a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-propoxyphenol and ethyl bromoacetate.

    Formation of Intermediate: The first step involves the alkylation of 2-methyl-3-propoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form Ethyl (2-methyl-3-propoxyphenoxy)acetate.

    Formylation: The intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group at the 6-position of the phenoxy ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Oxidation: Ethyl (6-Carboxy-2-methyl-3-propoxy-phenoxy)-acetate.

    Reduction: Ethyl (6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-acetate.

    Substitution: (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetic acid.

Scientific Research Applications

Pharmacological Applications

Antiplatelet Activity
One of the notable applications of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is its potential as a pharmaceutical ingredient in treating conditions associated with platelet aggregation. It has been identified as a candidate for preventing and treating various vascular diseases, including peripheral vascular disease, cardiovascular diseases, and conditions related to thrombosis. The compound acts as an antagonist to adenosine diphosphate receptors, which play a crucial role in platelet activation and aggregation .

Case Study: Platelet Aggregation Inhibition
In a study focusing on pyrazolidinedione derivatives, this compound was synthesized and evaluated for its effectiveness in inhibiting platelet aggregation. The results indicated significant antiplatelet activity, suggesting its potential use in developing new therapeutic agents for cardiovascular diseases .

Antioxidant Properties

Recent research has demonstrated the compound's antioxidant potential , which is vital for combating oxidative stress-related diseases. Various assays, such as the DPPH assay, have been employed to evaluate its antioxidant activity. The findings suggest that this compound exhibits considerable antioxidant properties, which could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. For instance, researchers have explored its modification to create new compounds with improved anticancer properties. These derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects .

Structural Characterization Techniques

The structural elucidation of this compound and its derivatives has been achieved using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques provide insights into the compound's molecular structure and facilitate the development of effective therapeutic agents .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its potential adverse effects, ensuring that it meets safety standards for human use. The compound has undergone various tests to determine its immunotoxicity and general toxicity profiles .

Data Summary Table

Application AreaFindings/ResultsReferences
Antiplatelet ActivitySignificant inhibition of platelet aggregation
Antioxidant PropertiesExhibited strong antioxidant activity
Synthesis of Novel DerivativesPotential for developing anticancer agents
Structural CharacterizationElucidated using NMR and MS techniques
Toxicological StudiesSafety profile assessed through immunotoxicity tests

Mechanism of Action

The mechanism of action of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would vary based on the specific derivative or application.

Comparison with Similar Compounds

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can be compared with similar compounds such as:

    Ethyl (6-Formyl-2-methyl-3-ethoxy-phenoxy)-acetate: Similar structure but with an ethoxy group instead of a propoxy group.

    Ethyl (6-Formyl-2-methyl-3-butoxy-phenoxy)-acetate: Similar structure but with a butoxy group instead of a propoxy group.

    Ethyl (6-Formyl-2-methyl-3-methoxy-phenoxy)-acetate: Similar structure but with a methoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific propoxy group, which can influence its reactivity and interactions in various applications.

Biological Activity

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is a complex organic compound characterized by its unique structural features, including a phenoxy group with formyl and propoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 280.32 g/mol
  • Structural Features :
    • Contains a phenoxy group.
    • Substituted with formyl and propoxy moieties.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl vanillateEthoxy group and vanillin structureKnown for flavoring properties
Propyl gallateGallate structure with propanolAntioxidant properties
AcetophenoneSimple ketone structureUsed as a solvent and fragrance

The distinctive arrangement of functional groups in this compound may lead to unique reactivity patterns and biological activities compared to these similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further investigation is required to elucidate the specific pathways involved.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory potential. Initial findings indicate that it may act as an inhibitor of certain enzymes related to metabolic pathways in cancer cells. This could position it as a valuable lead compound in drug development aimed at targeting specific enzymatic activities associated with tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing notable potency compared to standard antibiotics.
  • Cytotoxicity Against Cancer Cell Lines : In research involving various cancer cell lines such as HeLa and MCF-7, this compound exhibited IC50 values indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, supporting its potential as an anticancer agent.

Properties

CAS No.

820237-68-1

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate

InChI

InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3

InChI Key

RRUXDAMCSKKVFT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C

Origin of Product

United States

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